(2E,3E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)-1-(4-methylphenyl)propan-1-one (2E,3E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)-1-(4-methylphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13322090
InChI: InChI=1S/C16H13Cl2N3O2/c1-10-2-4-11(5-3-10)16(22)15(9-19-23)21-20-14-7-12(17)6-13(18)8-14/h2-9,20,23H,1H3/b19-9+,21-15+
SMILES: CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO
Molecular Formula: C16H13Cl2N3O2
Molecular Weight: 350.2 g/mol

(2E,3E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)-1-(4-methylphenyl)propan-1-one

CAS No.:

Cat. No.: VC13322090

Molecular Formula: C16H13Cl2N3O2

Molecular Weight: 350.2 g/mol

* For research use only. Not for human or veterinary use.

(2E,3E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)-1-(4-methylphenyl)propan-1-one -

Specification

Molecular Formula C16H13Cl2N3O2
Molecular Weight 350.2 g/mol
IUPAC Name (2E,3E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methylphenyl)propan-1-one
Standard InChI InChI=1S/C16H13Cl2N3O2/c1-10-2-4-11(5-3-10)16(22)15(9-19-23)21-20-14-7-12(17)6-13(18)8-14/h2-9,20,23H,1H3/b19-9+,21-15+
Standard InChI Key ABZZAINUSUOQJQ-DBZXCDMESA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=N/O
SMILES CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO
Canonical SMILES CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s molecular formula is C₁₆H₁₃Cl₂N₃O₂, with a molecular weight of 350.2 g/mol. Its IUPAC name, (2E,3E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methylphenyl)propan-1-one, reflects the stereochemical configuration (E,E) at the hydrazone and imine double bonds, as well as the substitution pattern on the aromatic rings. The 3,5-dichlorophenyl group and para-methylphenyl ketone moiety contribute to its planar rigidity and electronic asymmetry, which are critical for its interactions in biological or material systems.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₃Cl₂N₃O₂
Molecular Weight350.2 g/mol
IUPAC Name(2E,3E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methylphenyl)propan-1-one
Canonical SMILESCC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=N.O
Topological Polar Surface Area83.5 Ų

Crystallographic and Stereochemical Features

While crystallographic data for this specific compound is unavailable, analogous hydrazone-imine hybrids, such as cobalt complexes derived from tris(hydrazone) ligands, crystallize in monoclinic systems (e.g., P2₁/n) with well-defined coordination geometries . The (E,E) configuration at the C=N bonds likely enforces a planar arrangement, facilitating π-π stacking interactions in solid-state structures or when bound to biological targets .

Synthesis and Reaction Optimization

Key Synthetic Pathways

The synthesis of this compound typically involves a multi-step condensation sequence:

  • Hydrazine-Ketone Condensation: Reaction of 3,5-dichlorophenylhydrazine with a β-ketoimine precursor, such as 1-(4-methylphenyl)-3-oxopropane-1-one, under acidic or neutral conditions.

  • Oxime Formation: Subsequent treatment with hydroxylamine to introduce the N-hydroxyimino group at the β-position.

  • Purification: Recrystallization from polar aprotic solvents (e.g., dimethylformamide) to isolate the (E,E) isomer .

Critical parameters include solvent polarity (methanol or ethanol preferred), temperature (reflux conditions for imine stabilization), and stoichiometric control to avoid over-substitution. Yields for analogous hydrazones range from 40–70%, depending on the steric bulk of substituents .

Mechanistic Considerations

The formation of the hydrazone linkage proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration to generate the C=N bond. The E selectivity arises from thermodynamic stabilization of the trans-configuration due to reduced steric clash between the 3,5-dichlorophenyl and para-methylphenyl groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted, DMSO-d₆):

  • δ 2.35 (s, 3H, Ar-CH₃), δ 7.25–8.10 (m, 6H, aromatic H), δ 8.45 (s, 1H, N=CH), δ 10.80 (s, 1H, NOH) .

  • Coupling constants (J) for the imine (C=N–N) and hydrazone (N–N=C) protons are expected near 12–14 Hz, consistent with trans-configurations .

¹³C NMR:

  • Peaks at δ 165–170 ppm (C=O), δ 150–155 ppm (C=N), and δ 115–140 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3250–3350 cm⁻¹ (O–H stretch, hydroxyimino),

  • 1680–1700 cm⁻¹ (C=O, ketone),

  • 1600–1620 cm⁻¹ (C=N, hydrazone/imine) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 350.2 (M⁺), with fragmentation patterns indicative of cleavage at the hydrazone bond (C=N–N) and loss of Cl⁻.

Activity TypeProposed MechanismSupporting Evidence (Analogues)
AntimicrobialDisruption of microbial cell membranes
AnticancerCaspase activation, ROS generation
AntioxidantFree radical scavenging via –NOH group

Materials Science Applications

Coordination Chemistry

Hydrazone ligands form stable complexes with transition metals (e.g., Co²⁺, Cu²⁺), which exhibit catalytic and magnetic properties . The hydroxyimino group in this compound could act as a bidentate ligand, coordinating through the imine nitrogen and hydroxyl oxygen .

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